molecular formula C8H10N2O3 B2735519 5-Isopropoxypyrazine-2-carboxylic acid CAS No. 1344086-34-5

5-Isopropoxypyrazine-2-carboxylic acid

Cat. No. B2735519
CAS RN: 1344086-34-5
M. Wt: 182.179
InChI Key: VJNSNJLSAALFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.177 . It is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of 5-Isopropoxypyrazine-2-carboxylic acid consists of a pyrazine ring with an isopropoxy group at the 5-position and a carboxylic acid group at the 2-position . Computational studies on similar structures can provide insights into the compound’s structural characteristics, vibrational assignments, chemical shifts, electronic properties, and donor-acceptor interactions .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Isopropoxypyrazine-2-carboxylic acid are not available, general principles of acid-base equilibria and reactions are important for understanding potential reactions . For instance, carboxylic acids like 5-Isopropoxypyrazine-2-carboxylic acid can undergo reactions such as esterification, amide formation, and reduction .


Physical And Chemical Properties Analysis

5-Isopropoxypyrazine-2-carboxylic acid has a density of 1.2±0.1 g/cm3 and a boiling point of 309.0±37.0 °C at 760 mmHg . The melting point and other physical properties are not specified .

Scientific Research Applications

Chlorogenic Acid: A Pharmacological Review

Chlorogenic acid (CGA) is a phenolic compound with various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. Its roles in lipid and glucose metabolism regulation suggest potential therapeutic applications for metabolic disorders such as diabetes and obesity. CGA's widespread presence in green coffee extracts and tea highlights its potential as a natural food additive and therapeutic agent (M. Naveed et al., 2018).

Biotechnological Routes Based on Lactic Acid Production

Lactic acid, derived from biomass fermentation, is a precursor for biodegradable polymers and various chemicals. This review emphasizes the biotechnological production of lactic acid and its derivatives, suggesting a sustainable approach to replacing chemical routes with "greener" biotechnological processes (Chao Gao et al., 2011).

Carboxylic Acids in Biocatalysis

This review highlights the role of carboxylic acids, such as hexanoic and octanoic acids, in biocatalysis and their inhibitory effects on microbes used in fermentative production. Understanding these mechanisms can aid in developing more robust microbial strains for industrial applications, suggesting a broader relevance of carboxylic acid research in biotechnology (L. Jarboe et al., 2013).

Future Directions

While specific future directions for 5-Isopropoxypyrazine-2-carboxylic acid are not mentioned, the development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This could potentially include the development of new synthetic methods for 5-Isopropoxypyrazine-2-carboxylic acid.

properties

IUPAC Name

5-propan-2-yloxypyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5(2)13-7-4-9-6(3-10-7)8(11)12/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNSNJLSAALFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a rt solution of sodium t-butoxide (1.41 g, 14.67 mmol) in THF (20 mL) was added 2-propanol (1.250 mL, 16.33 mmol) dropwise. After 10 min a solution of methyl 5-chloro-2-pyrazinecarboxylate (1.70 g, 9.85 mmol, Ark Pharm) in THF (10 mL) was added dropwise. After 1.5 h, the reaction was quenched with saturated aq NH4Cl and extracted with EtOAc (3×). The aqueous layer was concentrated under reduced pressure and the resulting solid was treated with aqueous HCl. The solution was extracted with DCM (3×) and the combined organic layers were purified by flash chromatography, eluting with 0.5% TFA in iPrOH:CH2Cl2 (0:1→1:9) to give a white crystalline solid. (497 mg, 2.7 mmol, 28%). MS m/z=183 [M+H]+. Calculated for C8H10N2O3: 182.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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